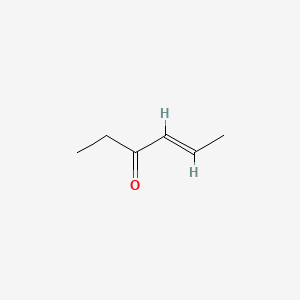

4-Hexen-3-one

概要

説明

4-Hexen-3-one is an organic compound with the molecular formula C6H10O. It is a colorless to light yellow liquid with a pungent, acrid, and metallic odor. This compound is an unsaturated aldehyde and is known to occur naturally in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves . Due to its fruity fragrance, it is also used in the perfume industry .

準備方法

Synthetic Routes and Reaction Conditions

4-Hexen-3-one can be synthesized through various methods:

Hydration of 4-hexene-2-yne: This method involves the hydration of 4-hexene-2-yne in an aqueous solution of sulfuric acid and mercuric sulfate.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-hexene-5-acetyl-4-one in methanol using palladium on calcium carbonate as a catalyst.

Dehydration of 4-hydroxy-3-hexanone: This method involves the dehydration of 4-hydroxy-3-hexanone to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium on calcium carbonate as a catalyst is common in industrial settings .

化学反応の分析

4-Hexen-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals and chlorine atoms.

Reduction: Reduction of this compound can yield saturated ketones or alcohols, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals and chlorine atoms are common oxidizing agents used in atmospheric studies.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major products are carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: The major products are saturated ketones or alcohols.

Substitution: The major products are substituted ketones or alcohols.

科学的研究の応用

Food Chemistry

4-Hexen-3-one has been identified as a flavoring agent in various foods, including sweet oranges and black radishes. Its presence in these foods suggests potential applications in food flavoring and as a biomarker for dietary intake. Research indicates that it can enhance the sensory qualities of food products, making it valuable in the food industry for flavor enhancement and preservation.

Pharmacology

In the realm of medicine, this compound has shown promising antibacterial properties, particularly against drug-resistant strains of bacteria such as Helicobacter pylori and Mycobacterium tuberculosis. Studies have demonstrated its ability to inhibit urease activity in Helicobacter pylori, which is crucial for the bacterium's survival in acidic environments . This positions this compound as a potential candidate for developing new therapeutic agents aimed at combating infections caused by resistant bacterial strains.

Environmental Science

Research on the environmental fate of this compound has highlighted its reactivity with hydroxyl radicals, which provides insights into its degradation pathways in atmospheric conditions. Understanding these pathways is essential for assessing the environmental impact of this compound and its behavior in various ecological contexts .

Industrial Applications

The compound is utilized in the perfume industry due to its fruity fragrance profile, contributing to the formulation of various scented products. Its unique chemical structure allows it to be incorporated into complex fragrance blends, enhancing their olfactory appeal.

Antibacterial Activity

A significant body of research has focused on the antibacterial properties of this compound. In laboratory settings, it has been shown to effectively reduce the growth of Helicobacter pylori, which is linked to gastric ulcers and cancer. Studies indicate that this compound may inhibit the enzyme urease, thereby disrupting the bacterium's ability to thrive in acidic environments .

Role in Plant Metabolism

Investigations into plant metabolism have revealed that this compound plays a role in enhancing plant defense mechanisms. It has been observed to influence stress response pathways, contributing positively to plant health and resilience against environmental stressors.

作用機序

The mechanism of action of 4-hexen-3-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit the growth of bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but its antibacterial properties suggest it may disrupt cell membrane integrity or enzyme function.

類似化合物との比較

4-Hexen-3-one can be compared with other similar compounds such as:

3-Penten-2-one: Another unsaturated ketone with similar reactivity but different odor characteristics.

3-Hepten-2-one: A longer-chain unsaturated ketone with similar chemical properties.

4-Phenyl-3-buten-2-one: An aromatic unsaturated ketone with distinct chemical and physical properties.

Uniqueness

This compound is unique due to its specific structure, which imparts a distinct fruity fragrance and makes it valuable in the perfume industry. Its occurrence in natural sources and its role in plant metabolism also distinguish it from other similar compounds .

生物活性

4-Hexen-3-one, a compound classified under enones, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Molecular Formula: CHO

CAS Number: 2497-21-4

IUPAC Name: (4E)-hex-4-en-3-one

Appearance: Colorless to light yellow liquid

Boiling Point: 158 °C

Flash Point: 65 °C

This compound is characterized by its carbonyl group (C=O), which plays a crucial role in its reactivity and biological interactions. This unsaturated aldehyde is known for its distinctive ethereal and metallic taste, making it relevant in flavor chemistry and food applications .

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

- Nucleophilic Reactions: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of oximes or hydrazones when reacted with hydroxylamine or hydrazine, respectively.

- Enzyme Interaction: It has been shown to modulate the activity of enzymes such as cytochrome P450 monooxygenases, influencing metabolic pathways and the biosynthesis of secondary metabolites in plants.

- Cell Signaling Modulation: In plant cells, this compound affects signaling pathways related to oxidative stress and defense mechanisms, potentially enhancing resistance against pathogens.

Cellular Effects

This compound exhibits various effects on cellular processes:

- Antioxidant Activity: At low dosages, it demonstrates antioxidant properties that can protect cells from oxidative damage.

- Toxicity at High Doses: Conversely, at elevated concentrations, it can induce oxidative stress and inflammation, disrupting cellular homeostasis .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low | Antioxidant effects; metabolic modulation |

| High | Oxidative damage; inflammation |

Research Applications

This compound has been explored in various scientific domains:

- Food Chemistry: Its presence in foods like sweet oranges and black radishes suggests potential as a flavoring agent and biomarker for dietary intake .

- Pharmacology: Studies have investigated its antibacterial properties against drug-resistant bacteria, highlighting its potential as a natural therapeutic agent .

- Environmental Science: Research on its reactivity with hydroxyl radicals provides insights into its environmental fate and degradation pathways .

Case Studies

- Antibacterial Activity:

-

Plant Metabolism:

- Investigations into the role of this compound in plant defense mechanisms revealed that it enhances stress response pathways, contributing to overall plant health.

特性

CAS番号 |

2497-21-4 |

|---|---|

分子式 |

C6H10O |

分子量 |

98.14 g/mol |

IUPAC名 |

(Z)-hex-4-en-3-one |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |

InChIキー |

FEWIGMWODIRUJM-HYXAFXHYSA-N |

SMILES |

CCC(=O)C=CC |

異性体SMILES |

CCC(=O)/C=C\C |

正規SMILES |

CCC(=O)C=CC |

密度 |

0.855-0.861 |

Key on ui other cas no. |

50396-87-7 2497-21-4 |

物理的記述 |

Colourless to yellow liquid; pugent, acrid, metallic odour |

ピクトグラム |

Flammable; Irritant |

溶解性 |

slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。